molecular formula C4H8O5V B1594831 Vanadyl acetate CAS No. 3473-84-5

Vanadyl acetate

Cat. No. B1594831
CAS RN: 3473-84-5
M. Wt: 187.04 g/mol
InChI Key: HHCSCQJCUZGLHW-UHFFFAOYSA-N
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Description

Vanadyl acetate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a vanadium-containing compound that has been studied extensively for its ability to regulate glucose and lipid metabolism, as well as its antioxidant properties.

Scientific Research Applications

  • Catalysis in Chemical Reactions : Vanadyl(IV) acetate is an efficient and reusable heterogeneous catalyst. For instance, it effectively catalyzes the aza-Michael reaction in solvent-free conditions at room temperature, leading to good to excellent yields of amino compounds (Trivedi, Lalitha, & Roy, 2008).

  • Sensor Applications : In another study, electrodes were prepared using a new calix[4]arene derivative and plasticized poly(vinyl chloride) matrix for the potentiometric determination of vanadyl ions. This electrode exhibited Nernstian response over a wide concentration range, indicating its potential use in analytical chemistry applications (Moghimi, Bagherinia, Arvand, & Zanjanchi, 2004).

  • Interaction with Biological Systems : Vanadyl acetate also shows interaction with biological systems. For example, research on the structural basis of vanadyl(IV) chelates in cells highlights their potential as therapeutic reagents, despite no vanadium compound having been proven efficacious for long-term treatment in humans. Specifically, bis(acetylacetonato)oxidovanadium(IV) exhibits the greatest capacity to enhance insulin receptor kinase activity in cells (Makinen & Salehitazangi, 2014).

  • Formation in Aqueous Solution : A study on the complex formation of vanadyl(IV) with acetate in aqueous solution, investigated through potentiometric measurements, provided insights into the stability constants of mononuclear complexes in different media (Lorenzotti, Leonesi, Cingolani, & Bernardo, 1981).

  • Application in Organic Synthesis : Vanadyl acetate is also used in the field of organic synthesis. For example, it catalyzes the acetal formation between aldehydes and diols at ambient temperature. This method is significant for the protection of carbohydrate-based diols (Chen, Weng, Kao, Lin, & Jan, 2005).

properties

IUPAC Name

acetic acid;oxovanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSCQJCUZGLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311115
Record name Bis(acetato-κO)oxovanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanadyl acetate

CAS RN

3473-84-5
Record name Bis(acetato-O)oxovanadium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(acetato-κO)oxovanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(acetato-O)oxovanadium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.406
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
C Weeks, Y Song, M Suzuki, NA Chernova… - Journal of Materials …, 2003 - pubs.rsc.org
… In conclusion a vanadyl acetate and a vanadyl glycolate have been synthesized and their structures determined. Both compounds were produced by both traditional and microwave …
Number of citations: 73 pubs.rsc.org
N Wen, S Chen, X Li, K Zhang, J Feng, Z Zhou… - Dalton …, 2021 - pubs.rsc.org
Transition metal oxides (TMOs) are prospective anode materials for lithium-ion batteries (LIBs), owing to their high theoretical specific capacity. However, the inherently low conductivity …
Number of citations: 2 pubs.rsc.org
Y Li, Y Zhao, N Wen, H Zhou, Q Kuang… - ACS Sustainable …, 2023 - ACS Publications
Organic (acetate)–inorganic (vanadyl) material VO(CH 3 COO) 2 (VA) nanoribbons are synthesized by a simple solvothermal method. As a cathode material for zinc-ion aqueous …
Number of citations: 0 pubs.acs.org
RC Paul, A Kumar - Journal of Inorganic and Nuclear Chemistry, 1965 - Elsevier
Solvolysis of vanadyl (V) chloride in formic, acetic, propionic, n-butyric, iso-butyric and mono-, di-, and tri-chloro acetic acids and acetic anhydride has been carried out. Except in case of …
Number of citations: 27 www.sciencedirect.com
BM Choudary, ML Kantam, V Neeraja… - Journal of Molecular …, 1999 - Elsevier
… Direct acetylation of alcohols with acetic anhydride catalysed by vanadyl acetate … Therefore, we designed Vanadyl acetate suspended in acetonitrile to coax Lewis acid mediated …
Number of citations: 45 www.sciencedirect.com
YG Galyametdinov, GI Ivanova… - Zhurnal Obshchej …, 1984 - inis.iaea.org
… The complex is synthesized by heating Schiff base with vanadyl acetate in absolute ethanol with the 65% yield. The IR and EPR spectra are measured …
Number of citations: 26 inis.iaea.org
GM Larin, VT Kalinnikov, VV Zelentsov… - Theoretical and …, 1972 - Springer
… For some salts~ in particular for vanadyl acetate VO (ac) 2, it was established that the magnetic susceptibility changes very little in the temperature range 80-300~ a~ d the values of Pelf …
Number of citations: 7 link.springer.com
VV Minin, YV Rakitin, UM Shodiev… - Zhurnal …, 1987 - inis.iaea.org
[en] A new method of vanadyl acetate synthesis is described. On the basis of data on EPR and IR spectra it is stated that the prepared complex is a tetramer, the most probable (VO (ac) …
Number of citations: 2 inis.iaea.org
A Lorenzotti, D Leonesi, A Cingolani… - Journal of Inorganic and …, 1981 - Elsevier
Complex formation by vanadyl(IV) with acetate has been investigated by potentiometric [H + ] measurements and the stability constants of the two mononuclear complexes determined …
Number of citations: 10 www.sciencedirect.com
CH Yang, JA Ladd, VL Goedken - Journal of coordination chemistry, 1988 - Taylor & Francis
… Then, 0.3 g of the free ligand, C,,H,,N,, and 0.15 g of vanadyl acetate were added along with a drop of triethylamine. The resulting mixture was heated under reflux for 12 hrs during …
Number of citations: 31 www.tandfonline.com

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